molecular formula C26H28N2O7 B11051256 5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11051256
M. Wt: 480.5 g/mol
InChI Key: XHQKIQYDTHNWGC-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzodioxole and dimethoxybenzoyl intermediates, followed by their coupling under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidinyl and benzodioxole moieties, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.

Scientific Research Applications

5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE include:

The uniqueness of 5-(1,3-BENZODIOXOL-5-YL)-4-(3,4-DIMETHOXYBENZOYL)-3-HYDROXY-1-[2-(1-PYRROLIDINYL)ETHYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H28N2O7

Molecular Weight

480.5 g/mol

IUPAC Name

(4E)-5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(2-pyrrolidin-1-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H28N2O7/c1-32-18-7-6-17(14-20(18)33-2)24(29)22-23(16-5-8-19-21(13-16)35-15-34-19)28(26(31)25(22)30)12-11-27-9-3-4-10-27/h5-8,13-14,23,29H,3-4,9-12,15H2,1-2H3/b24-22+

InChI Key

XHQKIQYDTHNWGC-ZNTNEXAZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCCC3)C4=CC5=C(C=C4)OCO5)/O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCCC3)C4=CC5=C(C=C4)OCO5)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.